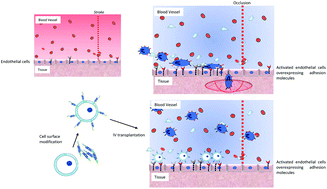Enhancement of intercellular interaction between iPSC-derived neural progenitor cells and activated endothelial cells using cell surface modification with functional oligopeptides†
Biomaterials Science Pub Date: 2021-12-28 DOI: 10.1039/D1BM01503F
Abstract
Cell-based therapy has been used to treat stroke related disorders, which have no treatment options available 4.5 hours after onset. Although the administration of tissue plasminogen activator and mechanical thrombectomy are potent treatments, their clinical implementation is limited within the available time. Here, we aimed to use induced pluripotent stem cell-derived neural progenitor cells (NPCs) for stroke treatment with higher delivery efficiency in stroke areas, which will improve the therapeutic effect. E-selectin binding oligopeptide (Esbp) was conjugated with poly(ethylene glycol)-conjugated-lipid (Esbp-PEG-lipid) with different molecular weights of PEG (5 and 40 kDa) for cell surface modification. Then, we optimized the cell surface modification of NPCs by studying cell-binding ability onto the model surfaces of stroke areas, such as recombinant E-selectin-immobilized surfaces and TNF-α activated endothelium. As a result, the cell surface modification of NPCs with Esbp-PEG-lipid was found to induce specific intercellular interactions with the activated endothelium through the binding of Esbp with E-selectin. Additionally, the shorter PEG spacer was suitable for intercellular interactions. Thus, our technique shows potential for use in cell therapy with enhanced cell accumulation in infarct areas.


Recommended Literature
- [1] Pair aligning improved motility of Quincke rollers†
- [2] Site selectivity for protein tyrosine nitration: insights from features of structure and topological network†
- [3] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [4] Reduction of bicarbonate and carbonate to formate in molecular zinc complexes
- [5] Front cover
- [6] Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†
- [7] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [8] Three-dimensional graphene encapsulated Ag–ZnFe2O4 flower-like nanocomposites with enhanced photocatalytic degradation of enrofloxacin†
- [9] Tristearin bilayers: structure of the aqueous interface and stability in the presence of surfactants†
- [10] Use of X-ray fluorescence spectrometry for the direct multi-element analysis of coal powders










